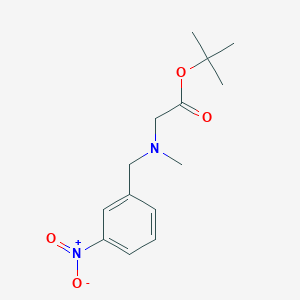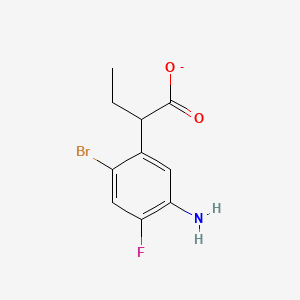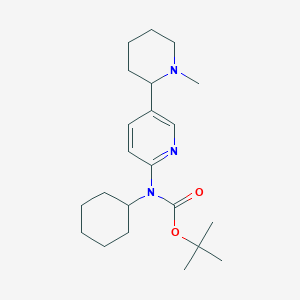
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol is a complex organic compound characterized by the presence of a benzyloxy group, a chloro substituent, a methoxy group, and a tert-butylamino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a benzyloxy group is introduced to a chlorinated phenyl ring. This is followed by the introduction of a methoxy group through methylation. The final step involves the addition of a tert-butylamino group via a reductive amination process.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors is particularly advantageous for the large-scale synthesis of complex organic compounds .
化学反応の分析
Types of Reactions
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.
科学的研究の応用
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of (4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the tert-butylamino group can enhance its stability and bioavailability. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to desired therapeutic outcomes .
類似化合物との比較
Similar Compounds
Tulobuterol: A β2-adrenergic receptor agonist used in the treatment of respiratory diseases.
Terbutaline: Another β2-adrenergic receptor agonist with similar applications in treating asthma and bronchospasm.
Uniqueness
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
特性
分子式 |
C19H24ClNO3 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
(tert-butylamino)-(2-chloro-3-methoxy-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C19H24ClNO3/c1-19(2,3)21-18(22)14-10-11-15(17(23-4)16(14)20)24-12-13-8-6-5-7-9-13/h5-11,18,21-22H,12H2,1-4H3 |
InChIキー |
UTTFFDDKYSSEND-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OC)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride](/img/structure/B11819549.png)







![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)

![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)
